molecular formula C19H20N4OS2 B7478934 1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine

1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine

Cat. No. B7478934
M. Wt: 384.5 g/mol
InChI Key: ILOWPBGWPZCZKZ-UHFFFAOYSA-N
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Description

The compound “1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine” is a complex organic molecule that contains several functional groups and heterocyclic rings including a thiazole ring, a thiophene ring, a pyridine ring, and a piperazine ring. These rings are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be synthesized using methods such as the Bohlmann-Rahtz Pyridine Synthesis or the Hantzsch Dihydropyridine Synthesis . The thiazole and thiophene rings could be formed using suitable sulfur and nitrogen sources . The final steps would likely involve coupling reactions to assemble the different parts of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the pyridine ring is susceptible to electrophilic substitution, while the thiazole ring can undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound polar and potentially soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs work by interacting with specific proteins in the body, and the structure of this compound suggests that it could have a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity and potential uses. It could also be interesting to explore modifications of the structure to enhance its activity or reduce any potential side effects .

properties

IUPAC Name

2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-14-21-19(15-5-4-12-25-15)16(26-14)13-18(24)23-10-8-22(9-11-23)17-6-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOWPBGWPZCZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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